molecular formula C14H19N3O B348468 N-(3-propan-2-yloxypropyl)quinazolin-4-amine CAS No. 69324-68-1

N-(3-propan-2-yloxypropyl)quinazolin-4-amine

Cat. No.: B348468
CAS No.: 69324-68-1
M. Wt: 245.32g/mol
InChI Key: SWRNKUHSPKIGAP-UHFFFAOYSA-N
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Description

N-(3-propan-2-yloxypropyl)quinazolin-4-amine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-propan-2-yloxypropyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with appropriate alkylating agents. The process generally includes:

    Starting Material: Quinazoline derivative.

    Alkylating Agent: 3-(propan-2-yloxy)propyl halide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-propan-2-yloxypropyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, in acidic or basic medium.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-propan-2-yloxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Prazosin: A quinazoline derivative used to treat hypertension.

    Erlotinib: A quinazoline derivative used as an anticancer agent.

Uniqueness

N-(3-propan-2-yloxypropyl)quinazolin-4-amine is unique due to its specific propyl group substitution, which imparts distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

69324-68-1

Molecular Formula

C14H19N3O

Molecular Weight

245.32g/mol

IUPAC Name

N-(3-propan-2-yloxypropyl)quinazolin-4-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)18-9-5-8-15-14-12-6-3-4-7-13(12)16-10-17-14/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,15,16,17)

InChI Key

SWRNKUHSPKIGAP-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC1=NC=NC2=CC=CC=C21

Canonical SMILES

CC(C)OCCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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